5-(4-tert-butylphenyl)-1-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-TERT-BUTYLPHENYL)-1-(4-ETHOXYPHENYL)-3-[(4-ETHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by the presence of tert-butyl and ethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-TERT-BUTYLPHENYL)-1-(4-ETHOXYPHENYL)-3-[(4-ETHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Aromatic Substitution Reactions: Introduction of tert-butyl and ethoxy groups onto aromatic rings.
Amidation Reactions: Formation of amide bonds between amino and carboxyl groups.
Cyclization Reactions: Formation of the pyrrolidine ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-TERT-BUTYLPHENYL)-1-(4-ETHOXYPHENYL)-3-[(4-ETHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various types of chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.
Reduction: Reduction of the compound to its reduced form using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
5-(4-TERT-BUTYLPHENYL)-1-(4-ETHOXYPHENYL)-3-[(4-ETHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-2-ONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-TERT-BUTYLPHENYL)-1-(4-ETHOXYPHENYL)-3-[(4-ETHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(4-TERT-BUTYLPHENYL)-1-(4-ETHOXYPHENYL)-3-[(4-ETHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-2-ONE include:
Uniqueness
The uniqueness of 5-(4-TERT-BUTYLPHENYL)-1-(4-ETHOXYPHENYL)-3-[(4-ETHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C30H34N2O3 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-4-(4-ethoxyanilino)-1-(4-ethoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C30H34N2O3/c1-6-34-25-16-12-23(13-17-25)31-27-20-28(21-8-10-22(11-9-21)30(3,4)5)32(29(27)33)24-14-18-26(19-15-24)35-7-2/h8-20,28,31H,6-7H2,1-5H3 |
InChI Key |
NJOYEDOTPZAETR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)OCC)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.